molecular formula C7H4ClIN2O B11757242 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B11757242
M. Wt: 294.48 g/mol
InChI Key: BUROZCWRPZVBGC-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolopyridine ring, which can significantly influence its chemical properties and reactivity. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolopyridine core, followed by the introduction of chlorine and iodine substituents. The reaction conditions often include the use of strong bases, halogenating agents, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, thereby inhibiting their activity and downstream signaling pathways. This can lead to the suppression of tumor cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to the presence of both chlorine and iodine substituents, which can enhance its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing potent inhibitors and studying complex biological systems.

Properties

Molecular Formula

C7H4ClIN2O

Molecular Weight

294.48 g/mol

IUPAC Name

6-chloro-3-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C7H4ClIN2O/c8-5-1-4(12)6-3(9)2-10-7(6)11-5/h1-2H,(H2,10,11,12)

InChI Key

BUROZCWRPZVBGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C(C1=O)C(=CN2)I)Cl

Origin of Product

United States

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